molecular formula C8H16N2O3 B1587945 Valylalanine CAS No. 27493-61-4

Valylalanine

Cat. No. B1587945
CAS RN: 27493-61-4
M. Wt: 188.22 g/mol
InChI Key: HSRXSKHRSXRCFC-WDSKDSINSA-N
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Description

Valylalanine is a dipeptide composed of valine and alanine . It is an incomplete breakdown product of protein digestion or protein catabolism . The molecular formula of Valylalanine is C8H16N2O3 .


Synthesis Analysis

The synthesis of Valylalanine and its related compounds is a complex process. The strong effect of the amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found .


Molecular Structure Analysis

The molecular formula of Valylalanine is C8H16N2O3 . The average mass is 188.224 Da and the monoisotopic mass is 188.116089 Da .


Chemical Reactions Analysis

Valylalanine can react with several amino acids, dipeptides, and other organic compounds able to form 5- or 6-member ring chelation complexes with copper . The reactions with amino acids and dipeptides had higher absorbance maxima (blue color) than with larger peptides and proteins (purple) .


Physical And Chemical Properties Analysis

Valylalanine has a molecular formula of C8H16N2O3 . The average mass is 188.224 Da and the monoisotopic mass is 188.116089 Da .

Scientific Research Applications

1. Interaction with Organic Vapors

  • Summary of Application : The amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine has a strong effect on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides .
  • Methods of Application : The study involved observing the interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors, and studying the thermal stability of clathrates, sorption capacity, and the change in the morphology of dipeptide films .
  • Results or Outcomes : Generally, L-valyl-L-alanine has a greater sorption capacity for the studied compounds, but the thermal stability of the L-alanyl-L-valine clathrates is higher . An unusual selectivity of L-valyl-L-alanine for vapors of few chloroalkanes was observed .

2. Cross-Reactivity in the Biuret Reaction

  • Summary of Application : Valylalanine and other compounds cross-react in biuret assays, which are used for total protein measurement .
  • Methods of Application : The study analyzed the specificity and kinetics of a biuret reaction for solutions of amino acids, organic compounds, peptides, proteins, and ultrafiltered urine specimens .
  • Results or Outcomes : Many compounds, including amino acids, amino acid derivatives, and dipeptides, cross-react in biuret assays . Amino acids, urea, and creatinine contribute to overestimation of urinary peptide content by biuret assays .

3. Development of Antibody-Drug Conjugates

  • Summary of Application : Valine-Alanine based Antibody-Drug Conjugates (ADCs) have been developed with Monomethyl Auristatin E (MMAE) as the potent payload. These ADCs are designed to selectively deliver cytotoxic agents to antigen-bearing cells, making them an important class of cancer therapeutics .
  • Methods of Application : The study generated VA-based ADCs that connected MMAE to an anti-HER2 antibody. The differences in the preparation process, in vitro stability, cathepsin B activity and in vitro cytotoxicity of VA-based ADC were studied compared to the ADC of VC .
  • Results or Outcomes : VA had comparable performance to VC, which preliminarily displays its practicability. Additional efficacy and safety studies in a xenograft model indicate this novel ADC exerted potent anti-tumor activity and negligible toxicity .

4. Biotechnological Production of β-alanine

  • Summary of Application : β-Alanine, a naturally occurring β-type amino acid, has important physiological functions in the metabolism of animals, plants, and microorganisms. It is also a precursor of many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields .
  • Methods of Application : The study summarized the pathways through which natural microorganisms synthesize β-alanine and discussed the main problems and challenges in optimizing the biological pathways .
  • Results or Outcomes : With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods .

Future Directions

The strong effect of the amino acid sequence in L-alanyl-L-valine and L-valyl-L-alanine on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found . This discovery may be used to predict the influence of vapors on the morphology of films of short-chain oligopeptides .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRXSKHRSXRCFC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426328
Record name L-Valyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Valylalanine

CAS RN

27493-61-4
Record name L-Valyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
S Macfarlane, GT Macfarlane - Journal of medical …, 1997 - microbiologyresearch.org
Bacteroides splanchnicus in common with several members of the B. fragilis group constitutively produced a number of protein and peptide hydrolysing enzymes. Amongst the most …
Number of citations: 9 www.microbiologyresearch.org
ED Kaverzneva, VK Zvorykina, VV Kiseleva… - Bulletin of the Academy …, 1966 - Springer
… ) dipeptide esters we obtained the ethyl esters of N-[(purin-6-ylthio)acetyl]-alanylglycine, -valylglycine, -3-phenyl-/β-alanylglycine, 3-phenyl-β-alanylalanine, and -valylalanine and also …
Number of citations: 3 link.springer.com
AMM Mjalli, KT Chapman, M MacCoss - Bioorganic & Medicinal Chemistry …, 1993 - Elsevier
… This amino lactone was coupled to N-(3-phenylpropionyl)valylalanine to provide the lactone 15. Hydrolysis of the lactone 15 and oxidation of the resulting alcohol afforded the target …
Number of citations: 15 www.sciencedirect.com
DL Holmes, EM Smith, JS Nowick - Journal of the American …, 1997 - ACS Publications
This paper describes the solid-phase syntheses of artificial β-sheets 1−4, which mimic the structure and hydrogen-bonding patterns of protein β-sheets. In these compounds, molecular …
Number of citations: 90 pubs.acs.org
K Kawashiro, H Ishizaki, S Sugiyama… - Biotechnology and …, 1993 - Wiley Online Library
… In the esterification of Z‐valylalanine using immobilized papain, the optimum water content, pH of an added buffer, and temperature were found to be 2% (v/v), 9, and 40C, respectively. …
Number of citations: 16 onlinelibrary.wiley.com
JS Nowick, EM Smith, JW Ziller, AJ Shaka - Tetrahedron, 2002 - Elsevier
… the β-strand mimic (upper strand) and the valylalanine dipeptide group (middle strand) and between the valylalanine dipeptide group and the phenylalanyl dipeptide group (lower strand…
Number of citations: 29 www.sciencedirect.com
GT Macfarlane, S Macfarlane… - Clinical infectious …, 1993 - academic.oup.com
… These enzymes exhibited arylamidase activity against certain chromogenic substrates, such as valylalanine p-nitroanilide (VAPNA), leucine p-nitroanilide (LPNA), and glycyl-prolyl p-…
Number of citations: 1 academic.oup.com
R Ogasawara, R Ishiwatari, A Shimoyama - Geochemical journal, 2001 - jstage.jst.go.jp
… Alanylalanine, valylalanine, alanylleucine, and alanylaspartic acid were the four most abundant dipeptides, and their individual concentrations were about 5 nmol g–1 at 1.3 cm in depth…
Number of citations: 10 www.jstage.jst.go.jp
GT Macfarlane, GR Gibson - Applied microbiology and biotechnology, 1993 - Springer
… splanchnicus proteases exhibited arylamidase activities against leucine p-nitroanilide, valylalanine p-nitroanilide and glycylproline p-nitroanilide. Inhibition experiments indicated that …
Number of citations: 2 link.springer.com
W Skrzypińki, E Sierleczko, P Pluciński… - Journal of the …, 1990 - pubs.rsc.org
… , we have studied in some detail the kinetics of permeation of diastereoisomeric pairs of alanylalanine, its phosphonic acid analogue, alanylleucine, leucylphenylalanine, valylalanine …
Number of citations: 6 pubs.rsc.org

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